molecular formula C10H12FIN2O2 B8216239 tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate

Cat. No.: B8216239
M. Wt: 338.12 g/mol
InChI Key: UNIDGGTUOKNTAG-UHFFFAOYSA-N
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Description

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12FIN2O2 and a molecular weight of 338.12 g/mol . It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate typically involves the reaction of 2-fluoro-4-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological applications, it may interact with enzymes or receptors, influencing biochemical pathways and processes.

Comparison with Similar Compounds

tert-Butyl (2-fluoro-4-iodopyridin-3-yl)carbamate can be compared with similar compounds such as:

  • tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate
  • tert-Butyl (2-bromo-4-iodopyridin-3-yl)carbamate
  • tert-Butyl (2-methyl-4-iodopyridin-3-yl)carbamate

These compounds share similar structures but differ in the substituents on the pyridine ring. The presence of different halogens or functional groups can influence their reactivity and applications, making this compound unique in its specific properties and uses.

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-iodopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIDGGTUOKNTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title product was prepared from 2-fluoronicotinic acid in the same manner as in the preparation of (4-iodo-6-trifluoromethylpyridin-3-yl)carbamic acid tert-butyl ester.
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